molecular formula C11H15BrO B15336499 4-Bromo-2-(tert-butoxy)toluene

4-Bromo-2-(tert-butoxy)toluene

Cat. No.: B15336499
M. Wt: 243.14 g/mol
InChI Key: VIORKYLHCNGQIG-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)toluene is an organic compound that belongs to the class of aromatic bromides It is characterized by a bromine atom attached to the benzene ring, along with a tert-butoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-(tert-butoxy)toluene can be synthesized through several methods. One common approach involves the bromination of 2-(tert-butoxy)toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)toluene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products Formed

    Substitution: Formation of substituted aromatic compounds with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-(tert-butoxy)toluene.

Scientific Research Applications

4-Bromo-2-(tert-butoxy)toluene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)toluene in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effect of the bromine atom. This activation makes the ring more susceptible to nucleophilic attack, facilitating substitution reactions. The tert-butoxy group provides steric hindrance, influencing the regioselectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxytoluene
  • 4-Bromo-2-ethoxytoluene
  • 4-Bromo-2-isopropoxytoluene

Comparison

Compared to its analogs, 4-Bromo-2-(tert-butoxy)toluene exhibits unique properties due to the bulky tert-butoxy group. This group provides greater steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the tert-butoxy group can enhance the solubility of the compound in organic solvents, making it more versatile in different reaction conditions.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

4-bromo-1-methyl-2-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15BrO/c1-8-5-6-9(12)7-10(8)13-11(2,3)4/h5-7H,1-4H3

InChI Key

VIORKYLHCNGQIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC(C)(C)C

Origin of Product

United States

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